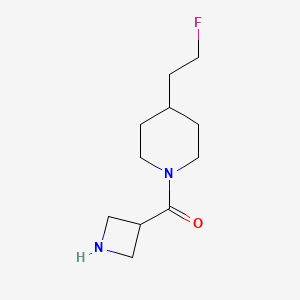

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Description

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered cyclic amine) linked via a methanone bridge to a piperidine ring substituted with a 2-fluoroethyl group. This structure combines the conformational rigidity of azetidine with the pharmacokinetic modulation provided by the fluorinated piperidine moiety. Fluorine incorporation often enhances metabolic stability and lipophilicity, making such compounds attractive for drug discovery .

Properties

IUPAC Name |

azetidin-3-yl-[4-(2-fluoroethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-4-1-9-2-5-14(6-3-9)11(15)10-7-13-8-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEALFGXQBDUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a novel compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings and provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure composed of an azetidine ring and a piperidine ring with a fluorinated ethyl substituent. Its molecular formula is with a molecular weight of 214.28 g/mol . The presence of fluorine in the structure enhances lipophilicity and may influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H19FN2O |

| Molecular Weight | 214.28 g/mol |

| CAS Number | 2090611-42-8 |

| Purity | Min. 95% |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing azetidine structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers . The mechanism often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of fluorine-substituted piperidines, which include the target compound. These compounds have demonstrated notable inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing conditions like diabetes and Alzheimer's disease .

Antiviral Activity

Azetidinone derivatives have also been evaluated for antiviral activity. For example, certain azetidinone compounds showed moderate inhibition against human coronaviruses and influenza viruses . This suggests that this compound may possess similar antiviral properties.

Case Study 1: Anticancer Efficacy

A study involving azetidinone derivatives demonstrated their ability to inhibit the proliferation of human breast cancer cells (MCF-7) at nanomolar concentrations. The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition Profile

In vitro studies on synthesized fluorinated piperidine derivatives revealed that several compounds exhibited competitive inhibition against α-glucosidase, with one compound showing an IC50 value significantly lower than the standard drug acarbose. This positions these derivatives as promising candidates for antidiabetic therapy .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a broader class of piperidinyl/azetidinyl methanones, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituents on Piperidine/Azetidine | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | Biological Target (if reported) |

|---|---|---|---|---|---|

| Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone (Target) | 4-(2-fluoroethyl)piperidine | ~230.28 | ~1.8 | Azetidine, fluoroethyl | Not explicitly reported |

| (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (73) | 4-(2-(trifluoromethyl)phenyl)piperidine | 409.34 | ~3.2 | Trifluoromethylphenyl, imidazopyridazine | Retinol-binding protein antagonists |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | 4-(4-fluorophenyl)piperazine | 317.34 | ~2.5 | Fluorophenyl, fluoropyridine | Kinase inhibitors (hypothetical) |

| 1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one | 4-(oxadiazole-methyl)piperidine | 422.47 | ~3.0 | Oxadiazole, fluorophenyl | Anticancer candidates |

Pharmacological and Physicochemical Properties

- Metabolic Stability: Fluorine atoms in the 2-fluoroethyl group may mitigate oxidative metabolism, a common advantage over non-fluorinated analogs (e.g., ethyl or hydroxyethyl derivatives) .

Key Research Findings

- Compound 73: Demonstrated 87% yield in synthesis and nanomolar potency against retinol-binding proteins, attributed to the trifluoromethylphenyl group’s hydrophobic interactions .

- Fluorophenyl Derivatives: Compounds like 4-(4-fluorophenyl)piperazin-1-ylmethanone exhibit dual fluorination, enhancing both binding affinity and metabolic stability compared to non-fluorinated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone generally involves multi-step organic synthesis, combining the preparation of azetidine and piperidine intermediates, followed by coupling and fluorination steps.

Azetidine Ring Formation: The azetidine ring is typically synthesized via cyclization reactions of suitable precursors, such as amino alcohols or haloalkyl amines, under controlled conditions. Improved processes for synthesizing 3-amino-azetidines have been reported, involving hydrogenation and salt formation steps to obtain stable intermediates.

Piperidine Intermediate Preparation: The piperidine moiety, particularly substituted with a 2-fluoroethyl group, is prepared through nucleophilic substitution reactions. Fluorination of the ethyl side chain is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under inert atmosphere to introduce the fluorine atom with high selectivity.

Coupling of Azetidine and Piperidine Units: The final coupling involves forming the methanone linkage between the azetidin-3-yl and the 4-(2-fluoroethyl)piperidin-1-yl groups. This step is often carried out under amide bond-forming conditions using coupling reagents or via acylation reactions in appropriate solvents (e.g., dimethylformamide or ethanol) with temperature control to optimize yield and purity.

Hydrogenation and Salt Formation: Some synthetic routes utilize palladium-catalyzed hydrogenation to reduce intermediates, followed by formation of hydrochloride salts by bubbling hydrogen chloride gas through ethanol suspensions at low temperatures and subsequent reflux, yielding crystalline products with high purity.

Industrial Production and Optimization

Industrial synthesis of this compound focuses on scalability, cost-efficiency, and safety, often employing:

Continuous Flow Reactors: These allow precise control over reaction parameters (temperature, pressure, reagent mixing), improving reproducibility and yield.

Automated Systems: To handle reactive intermediates safely and maintain consistent product quality.

Purification Strategies: Use of silica gel chromatography with solvent gradients (e.g., ethyl acetate/hexanes) and recrystallization techniques to achieve high purity (>95%) suitable for pharmaceutical applications.

Detailed Reaction Conditions and Purification

Analytical and Structural Verification

NMR Spectroscopy (¹H, ¹³C): To confirm the connectivity of substituents and ring structures.

Infrared Spectroscopy (IR): Identification of characteristic carbonyl (C=O) and fluorine (C-F) bonds.

High-Resolution Mass Spectrometry (HRMS): Molecular weight confirmation.

X-ray Crystallography: When single crystals are available, to resolve three-dimensional structure and stereochemistry.

Thermal Analysis (DSC): To determine melting points and decomposition temperatures, critical for storage and handling.

Summary Table of Preparation Methods

Research Findings and Improvements

The use of palladium hydroxide on carbon as a catalyst under hydrogen pressure has proven effective for azetidine intermediate reduction, with reaction progress monitored by NMR to optimize time and yield.

Formation of hydrochloride salts enhances product stability and facilitates purification by precipitation and filtration.

Fluorination methods employing DAST or similar reagents provide selective introduction of fluorine atoms on the ethyl side chain, critical for the biological activity of the compound.

Coupling reactions benefit from optimized bases and solvents, with N,N-diisopropylethylamine (DIPEA) and dimethylacetamide (DMA) providing good yields at elevated temperatures.

Continuous flow and automated industrial processes are recommended to improve scalability and reproducibility, although detailed industrial protocols remain proprietary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.